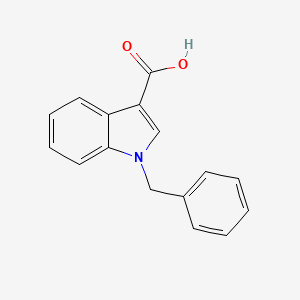

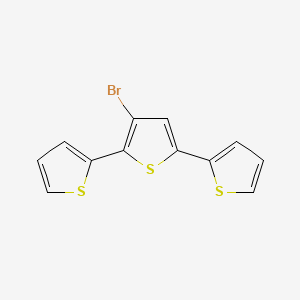

3'-Bromo-2,2':5',2''-terthiophene

Vue d'ensemble

Description

Synthesis Analysis

- Selective Synthesis : Efficient procedures for synthesizing phototoxic 2,2':5',2''-terthiophene derivatives, which include 3'-Bromo-2,2':5',2''-terthiophene, have been developed. These methods often involve palladium-mediated carbon-carbon bond-forming reactions (Rossi, Carpita, Ciofalo, & Lippolis, 1991).

- Polymerization Potential : 3'-Vinyl-2,2':5',2''-terthiophene, a related compound, has been synthesized from 2,3,5-tribromothiophene, showcasing the potential for polymerization and copolymerization with other materials like styrene (Kagan & Liu, 1996).

Molecular Structure Analysis

- Coplanarity Studies : The molecular structure and coplanarity of 2,2':5',2''-terthiophene and its derivatives, including those substituted at the 3'-position, have been studied using UV spectroscopy and X-ray diffractometry (Kankare et al., 1994).

Chemical Reactions and Properties

- Electrochemical and Spectroscopic Studies : Investigations into various substituted terthiophenes have provided insights into their electrochemical and spectroscopic properties, contributing to a better understanding of their chemical behavior (Pappenfus et al., 2002).

Physical Properties Analysis

- Conductivity and Morphology : The polyterthiophene derivative, poly(3',4'-ethylenedioxy-2,2':5',2''-terthiophene), demonstrates varying conductivity and morphology based on the ratio of oxidant to monomer, implying significant physical property variations (Abdiryim et al., 2010).

Chemical Properties Analysis

- Redox Behavior : Dinitro and quinodimethane derivatives of terthiophene, closely related to 3'-Bromo-2,2':5',2''-terthiophene, have shown unique redox properties, being able to undergo both oxidation and reduction. This indicates the potential versatility of 3'-Bromo-2,2':5',2''-terthiophene in various chemical applications (Pappenfus et al., 2002).

Applications De Recherche Scientifique

Photovoltaic Applications

3'-Bromo-2,2':5',2''-terthiophene has been explored for its potential in photovoltaic applications. The electrochemical properties of thin films of this compound have been studied, focusing on their utility in photovoltaic cells. Incorporation of specific acceptors can induce a wider absorption spectrum in the visible region, enhancing photovoltaic efficiency. However, achieving the desired thickness of the polymeric layer without compromising electronic properties remains a challenge (Vélez, Diaz, Valle, Bernède, & Soto, 2008).

Electrical Conductivity

The impact of end group substitution on the electrical conductivity of mesoporous terthiophene has been investigated. Various derivatives were synthesized to measure their electrical properties using impedance spectroscopy. This research provides insights into how different substituents can influence the conjugation length and, consequently, the electrical conductivity of terthiophene-based materials (Sears, Sears, & Mackinnon, 2008).

Electronic and Spectroscopic Properties

Studies have been conducted on the effects of substituents on the energy-gap value of terthiophene derivatives. These investigations include electrochemical and spectroscopic comparisons of various substituted terthiophenes, helping to understand how different substituents affect the electronic properties of the terthiophene skeleton (Pilo et al., 2022).

Polythiophene Derivatives

Research on regioregular polythiophenes with alkylthiophene side chains, synthesized from branched, thiophene-based monomers like 5-bromo-5''-hexadecyl-[2,2';3',2"]terthiophene, has been conducted. These studies explore the optical properties and potential applications of these polymers in fields like organic electronics (Richter et al., 2012).

Electroactive Molecular Materials

Nitro-functionalized oligothiophenes, including terthiophene derivatives, have been developed as novel electroactive molecular materials. These compounds display attractive properties for applications in organic electronic transistors due to their ability to act as both n- and p-channel conductors (Casado et al., 2003).

Propriétés

IUPAC Name |

3-bromo-2,5-dithiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrS3/c13-8-7-11(9-3-1-5-14-9)16-12(8)10-4-2-6-15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBHDLKMGUOJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909353 | |

| Record name | 2~3~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-2,2':5',2''-terthiophene | |

CAS RN |

105125-00-6 | |

| Record name | 2,2':5',2''-Terthiophene, 3'-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105125006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2~3~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.